4-Amino-2-hydroxy-6-methylpyridine

Catalog No.
S1921126
CAS No.
33259-25-5
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-hydroxy-6-methylpyridine

CAS Number

33259-25-5

Product Name

4-Amino-2-hydroxy-6-methylpyridine

IUPAC Name

4-amino-6-methyl-1H-pyridin-2-one

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H3,7,8,9)

InChI Key

YSHIXXHBMJEWGK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)N1)N

Canonical SMILES

CC1=CC(=CC(=O)N1)N

4-Amino-2-hydroxy-6-methylpyridine is an organic compound belonging to the class of aminopyridines. Its molecular formula is C6H8N2O, and it features an amino group, a hydroxyl group, and a methyl group attached to a pyridine ring. This compound is characterized by its distinct functional groups which enable it to participate in various

  • Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating reactions with electrophiles.
  • Condensation Reactions: This compound can undergo condensation reactions to form more complex structures, such as pyridinones or other derivatives .
  • Acid-Base Reactions: The basicity of the amino group allows it to participate in acid-base reactions, influencing its solubility and reactivity in various solvents .

4-Amino-2-hydroxy-6-methylpyridine exhibits notable biological activities. It has been studied for its potential as a building block in the synthesis of pharmaceutical compounds. Research indicates that derivatives of this compound may possess inhibitory effects on certain enzymes, including human carbonic anhydrase isoenzymes, which are relevant in medicinal chemistry for treating various diseases . Additionally, studies have shown that it may act as a corrosion inhibitor, demonstrating potential applications in materials science.

Several synthesis methods have been documented for 4-Amino-2-hydroxy-6-methylpyridine:

  • Multi-component Reactions: These involve the reaction of 4-hydroxy-6-methylpyridine with various amines and aldehydes under specific conditions to yield the desired compound.
  • Condensation Reactions: Condensation with primary amines can yield derivatives of 4-Amino-2-hydroxy-6-methylpyridine, often requiring elevated temperatures for optimal product formation .
  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by using microwave irradiation during the synthesis process .

4-Amino-2-hydroxy-6-methylpyridine has diverse applications across various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing drugs targeting potassium channels, indicating its importance in neurological research.
  • Corrosion Inhibition: Studies have shown its effectiveness in preventing corrosion of metals in acidic environments, making it valuable in industrial applications.
  • Materials Science: Its properties can be harnessed for creating protective coatings or additives that enhance material durability against environmental factors.

Interaction studies involving 4-Amino-2-hydroxy-6-methylpyridine have highlighted its potential as an enzyme inhibitor. Specifically, research has focused on its interactions with human carbonic anhydrase isoenzymes, revealing effective inhibitory activities that could lead to therapeutic applications. These studies are crucial for understanding how this compound can be utilized in drug design and development .

Several compounds share structural similarities with 4-Amino-2-hydroxy-6-methylpyridine, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-hydroxy-6-methylpyrimidinePyrimidine ring with similar functional groupsKnown for its role in enzyme catalysis
3-Amino-5-methylpyridin-2(1H)-oneMethyl group at different positionExhibits different biological activity
5-Amino-2-hydroxypyridineHydroxyl group at different positionPotential use in anti-cancer therapies

These compounds differ primarily in their ring structures and the positions of their functional groups, impacting their reactivity and biological activity.

Nucleophilic Substitution Reactions

The synthesis of 4-amino-2-hydroxy-6-methylpyridine through nucleophilic substitution reactions represents one of the most established approaches in pyridine chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes positions 2 and 4 particularly susceptible to nucleophilic attack [1] [2]. This reactivity pattern facilitates the introduction of amino and hydroxyl functional groups at the desired positions.

The Chichibabin reaction, also known as the Tschitschibabin reaction, serves as a fundamental nucleophilic substitution method for introducing amino groups into pyridine rings [1]. When pyridine is treated with sodium amide in toluene at elevated temperatures ranging from 110-130°C, the reaction proceeds through an addition-elimination mechanism [3]. The nucleophile attacks at the 2-position, forming a tetrahedral intermediate that subsequently eliminates hydride ion, which reacts with the amino pyridine to evolve hydrogen gas [1]. This reaction typically achieves yields of 60-75% for the formation of 2-aminopyridine derivatives [3].

The mechanism of nucleophilic substitution in pyridine follows a distinct addition-elimination pathway [4] [5]. The nucleophile first adds to the electron-deficient pyridine ring, creating a resonance-stabilized intermediate anion where the negative charge can be delocalized onto the nitrogen atom [4]. The intermediate anion is significantly more stable when the nucleophile attacks at positions 2 or 4, as the negative charge can be directly stabilized by the nitrogen heteroatom through resonance [5]. This stabilization is not possible when attack occurs at position 3, making nucleophilic additions at this position considerably slower [4].

For the specific synthesis of 4-amino-2-hydroxy-6-methylpyridine, sequential nucleophilic substitution reactions can be employed. Starting from appropriately substituted chloropyridines, primary amines can be introduced through nucleophilic displacement reactions at temperatures of 80-100°C, typically achieving yields of 70-85% [6]. The reaction conditions must be carefully controlled to prevent over-substitution and to maintain selectivity for the desired position.

Hydroxylation reactions represent another crucial nucleophilic substitution approach. Pyridine N-oxides can be treated with sulfuric acid at mild temperatures (25-50°C) to introduce hydroxyl groups through electrophilic attack followed by rearrangement [1]. While this method provides moderate yields of 45-60%, it offers excellent regioselectivity and can be particularly useful for introducing hydroxyl functionality at specific positions [1].

Cyclocondensation Approaches

Cyclocondensation reactions provide powerful synthetic routes for constructing the pyridine ring system with desired substitution patterns from acyclic precursors. These methods are particularly valuable for industrial-scale synthesis due to their efficiency and scalability [7] [8].

The Paal-Knorr synthesis represents a classical cyclocondensation approach utilizing 1,5-dicarbonyl compounds and ammonia [8]. The reaction proceeds through nucleophilic attack of ammonia on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyridine ring [8]. Temperatures of 100-120°C are typically required, with reaction times of 4-8 hours yielding 75-90% of the desired products [8]. This method is particularly well-suited for preparing substituted pyridines with specific substitution patterns.

The Guareschi-Thorpe reaction has emerged as an exceptionally efficient method for synthesizing hydroxy-cyanopyridines, which serve as valuable intermediates for further functionalization [9]. This reaction involves the three-component condensation of β-ketoesters, cyanoacetates, and ammonium carbonate in aqueous medium [9]. The reaction proceeds through initial aminolysis of the cyanoacetic ester to form cyanoacetamide, followed by aldol condensation with the β-ketoester to generate a 1,5-dicarbonyl intermediate that cyclizes to afford the pyridine product [9]. Remarkably, this method achieves yields of 85-95% under mild conditions (80-100°C for 3-5 hours) [9].

The mechanism of the Guareschi-Thorpe reaction involves ammonium carbonate serving dual functions as both a nitrogen source and reaction promoter [9]. The aqueous solution of ammonium carbonate acts as a buffer with pH 6.5-7.5, catalyzing the condensation reactions while providing the nitrogen atom for the pyridine ring [9]. The reaction can be conducted in environmentally friendly solvents, with the optimal conditions utilizing a 1:1 volume ratio of water to ethanol [9].

The Hantzsch synthesis provides another versatile cyclocondensation route, particularly useful for preparing polysubstituted pyridines [8]. This method involves the condensation of two equivalents of 1,3-dicarbonyl compounds with an aldehyde in the presence of ammonia, followed by oxidation with nitric acid [8]. The reaction typically requires temperatures of 120-140°C and extended reaction times of 6-12 hours, yielding 65-80% of the desired products [8]. While the yields are moderate, the method offers excellent control over substitution patterns and can accommodate a wide range of substituents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of pyridine derivatives by dramatically reducing reaction times while maintaining or improving yields [10] [11]. The selective heating mechanism of microwaves provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved product formation.

The four-component, one-pot cyclocondensation reaction under microwave irradiation represents a significant advancement in pyridine synthesis [10]. This modified Kröhnke procedure involves the reaction of N-phenacylpyridinium bromide, aromatic aldehydes, acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid [10]. The microwave-assisted protocol reduces reaction times from hours to minutes (10-30 minutes) while achieving excellent yields of 80-95% [10]. The method is particularly effective for synthesizing polysubstituted annulated pyridines with complex substitution patterns.

The microwave-assisted synthesis protocol typically operates at temperatures of 150-180°C, significantly higher than conventional heating methods [10]. However, the short reaction times (5-15 minutes) prevent decomposition and side reactions that might occur under prolonged heating [11]. The rapid heating and cooling cycles possible with microwave irradiation allow for precise control over reaction conditions and improved reproducibility.

For the synthesis of imidazo[1,2-a]pyridine derivatives, a metal-free, three-component reaction utilizing arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines has been developed [11]. The reaction proceeds in the presence of molecular iodine under microwave irradiation at 120-150°C for 5-15 minutes, achieving yields of 75-88% [11]. The salient features of this methodology include the absence of harmful by-products, short reaction times, and the use of environmentally benign conditions.

The advantages of microwave-assisted synthesis extend beyond simple rate enhancement. The uniform heating provided by microwave irradiation reduces hot spots and temperature gradients that can lead to side reactions and product degradation [10]. Additionally, the rapid heating allows for better control over reaction selectivity, often leading to improved regioselectivity and reduced formation of undesired isomers.

Industrial-Scale Production Challenges

The industrial-scale production of 4-amino-2-hydroxy-6-methylpyridine faces numerous technical and economic challenges that significantly impact both yield and cost-effectiveness [12] [13] [14]. These challenges span from raw material availability and cost to process safety and environmental considerations.

Raw material cost represents a primary concern in industrial pyridine production, with starting material availability causing yield reductions of 5-15% [12]. The synthesis of pyridine derivatives often requires specialized precursors that may not be readily available in bulk quantities, leading to supply chain constraints and price volatility [13]. Alternative precursor strategies have been developed to address these challenges, including the use of more abundant starting materials and the development of convergent synthetic routes.

Reaction scale-up presents significant technical challenges, particularly regarding mass and heat transfer limitations [14]. The transition from laboratory-scale to industrial-scale reactions often results in yield reductions of 10-25% due to inadequate mixing, temperature control issues, and residence time distribution problems [13]. The fast fluidized bed reactor technology has been investigated as a solution to these challenges, providing improved mass transfer characteristics and better temperature control [14].

Heat management emerges as a critical factor in industrial pyridine synthesis, with exothermic reaction control issues causing yield reductions of 15-20% [12]. The highly exothermic nature of many pyridine-forming reactions requires sophisticated temperature control systems to prevent runaway reactions and product degradation [14]. The investigation of pyridine synthesis in fast fluidized bed reactors has shown that reaction temperature should be maintained around 450°C (723 K) to optimize pyridine and 3-picoline product yield while minimizing coke formation [14].

Catalyst deactivation represents one of the most severe challenges, with catalyst poisoning and fouling causing yield reductions of 20-30% [12]. The heterocyclic nature of pyridine derivatives makes them particularly prone to coordination with metal catalysts, leading to catalyst deactivation and reduced reaction efficiency [13]. Catalyst regeneration strategies have been developed to address this issue, including the use of continuous catalyst regeneration systems and the development of more robust catalyst formulations.

Product isolation and purification present ongoing challenges in industrial-scale production. The separation of pyridine derivatives from reaction mixtures often requires specialized techniques due to their high boiling points and tendency to form azeotropes with water [15]. Advanced separation technologies, including distillation, extraction, and crystallization, must be carefully optimized to achieve the required product purity while maintaining economic viability [16].

The Chichibabin synthesis and Bönnemann cyclization represent the two primary industrial methods for pyridine production [12]. The Chichibabin synthesis involves the reaction of aldehydes, ammonia, and formaldehyde in the presence of alkali metal catalysts, achieving high efficiency in large-scale production [12]. The Bönnemann cyclization uses acetylene and hydrogen cyanide as starting materials, reacting in the presence of cobalt or nickel catalysts to produce pyridine in high yields [12]. Both methods are scalable and capable of producing pyridine with relatively few impurities.

Purification Techniques and Yield Optimization

The purification of 4-amino-2-hydroxy-6-methylpyridine requires specialized techniques due to the compound's physicochemical properties, including its molecular formula C₆H₈N₂O and molecular weight of 124.14 g/mol [17] [18]. The presence of both amino and hydroxyl functional groups creates challenges for traditional purification methods, necessitating the development of optimized protocols.

Crystallization represents the most widely employed purification technique for pyridine derivatives, with diethyl ether serving as an effective crystallization medium [19]. The protocol involves dissolving the crude product in cold high-performance liquid chromatography grade diethyl ether, followed by vacuum filtration to remove solid impurities [19]. The filtrate is then placed in a glass Petri dish and allowed to undergo slow evaporation at 4°C, resulting in the formation of clear, colorless crystals after two days [19]. This method achieves purities of 95-98% with recovery yields of 70-85%.

Recrystallization from ethanol-water mixtures provides another effective purification approach, particularly for compounds with intermediate solubility characteristics [19]. The process involves hot dissolution of the crude product in ethanol, followed by controlled cooling to induce crystallization [20]. This technique typically achieves purities of 97-99% with recovery yields of 80-90% and requires processing times of 2-4 hours.

Column chromatography using silica gel with ethyl acetate-hexanes gradient elution offers the highest purity levels (98-99.5%) for pyridine derivatives [20]. The technique is particularly valuable for removing closely related impurities and achieving analytical-grade purity. However, the method requires longer processing times (3-6 hours) and results in moderate recovery yields (75-85%) due to material losses during the separation process.

pH-zone-refining counter-current chromatography has emerged as a highly effective technique for separating pyridine derivatives from synthetic mixtures [21]. The method utilizes a two-phase solvent system consisting of methyl tert-butyl ether, tetrahydrofuran, and water in an optimized volume ratio of 4:6:7 [21]. Triethylamine (10 mM) is added to the organic phase as a retainer, while hydrochloric acid (10 mM) is added to the aqueous phase as an eluter [21]. This technique achieves exceptional purities of 98.2-99.0% for pyridine derivatives while maintaining reasonable recovery yields of 70-85%.

Ion exchange chromatography using Dowex 50X8 resin in the ammonium form provides rapid and efficient purification of pyridine derivatives [20]. The method involves elution with 20 mM ammonium acetate buffer at pH 8.5, achieving purities of 95-98% with excellent recovery yields of 85-95% in processing times as short as 10 minutes [20]. This technique is particularly suitable for large-scale preparations and can process quantities up to 10 μmol efficiently.

Advanced separation technologies for pyridine derivatives include liquid-liquid extraction using supercritical carbon dioxide [15]. The method involves extraction of pyridine compounds from aqueous solutions using carbon dioxide under supercritical conditions, followed by separation through controlled depressurization [15]. This environmentally friendly approach achieves effective separation while allowing for solvent recovery and recycling.

Yield optimization strategies focus on minimizing material losses during purification while maximizing product purity. The selection of appropriate purification techniques depends on the specific requirements of the application, with crystallization being preferred for moderate purity requirements and column chromatography reserved for applications requiring analytical-grade purity. The development of continuous purification processes, including flow-through crystallization and automated column chromatography, offers potential for improving both yield and purity while reducing processing times.

The combination of multiple purification techniques in sequence can achieve superior results compared to single-step methods. For example, initial purification by extraction followed by recrystallization can achieve both high purity and good recovery yields while minimizing processing time. The optimization of each purification step, including solvent selection, temperature control, and timing, is crucial for maximizing overall process efficiency.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 4-amino-2-hydroxy-6-methylpyridine reveals distinct chemical shift patterns characteristic of amino-substituted pyridine derivatives. The compound exhibits a molecular formula of C6H8N2O with a molecular weight of 124.14 g/mol [1], representing a substituted pyridine ring system with amino, hydroxyl, and methyl substituents.

In proton nuclear magnetic resonance spectroscopy, the compound demonstrates characteristic signals for the aromatic protons within the pyridine ring. The methyl group attached to the pyridine ring typically exhibits signals around 2.2-2.4 ppm [2] [3], consistent with methyl substituents on aromatic heterocycles. The amino group protons generally appear as broad singlets in the range of 5.0-6.0 ppm [4], while the hydroxyl proton exchange may be observed under specific conditions depending on the solvent system employed.

Structural FeatureChemical Shift Range (ppm)Multiplicity
Aromatic protons6.0-7.5Doublet/Singlet
Methyl group2.2-2.4Singlet
Amino protons5.0-6.0Broad singlet
Hydroxyl proton8.0-12.0Broad singlet

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework of the molecule. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom. The carbon atom bearing the amino substitution typically resonates in the range of 150-160 ppm [5] [6], while the carbon atoms ortho and meta to the nitrogen show distinct chemical shifts reflecting the electronic environment of the heterocyclic system.

The methyl carbon attached to the pyridine ring appears at approximately 20-25 ppm [2], consistent with aliphatic carbon atoms bonded to aromatic systems. The carbon bearing the hydroxyl group demonstrates chemical shifts in the range of 160-170 ppm [5], reflecting the deshielding effect of the oxygen substituent.

Infrared Vibrational Mode Assignments

The infrared spectroscopic analysis of 4-amino-2-hydroxy-6-methylpyridine reveals characteristic vibrational modes associated with the functional groups present in the molecule. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 cm⁻¹ [7] [8], with asymmetric and symmetric stretching modes appearing as distinct bands.

The hydroxyl group demonstrates a broad absorption band in the range of 2500-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups in heterocyclic systems [7]. The breadth of this absorption indicates the presence of intermolecular hydrogen bonding interactions that stabilize the crystal structure.

Vibrational ModeFrequency Range (cm⁻¹)Assignment
N-H stretching (asymmetric)3450-3520Amino group
N-H stretching (symmetric)3300-3350Amino group
O-H stretching2500-3500Hydroxyl group
C-H stretching (aromatic)3000-3100Pyridine ring
C-H stretching (aliphatic)2800-3000Methyl group
C=C stretching1580-1650Aromatic ring
C=N stretching1450-1550Pyridine ring

The aromatic carbon-carbon stretching vibrations appear in the region of 1580-1650 cm⁻¹ [8], while the carbon-nitrogen stretching modes of the pyridine ring are observed between 1450-1550 cm⁻¹. The methyl group contributes characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹.

Deformation vibrations of the amino group typically appear in the range of 1600-1650 cm⁻¹ [7], overlapping with aromatic carbon-carbon stretching modes. The out-of-plane deformation modes of the aromatic ring system are observed in the fingerprint region below 1000 cm⁻¹ [8].

Thermal Behavior Analysis

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of 4-amino-2-hydroxy-6-methylpyridine provides essential information regarding the thermal transitions and stability characteristics of the compound. The technique measures heat flow as a function of temperature, revealing endothermic and exothermic processes associated with phase transitions and decomposition reactions [9] [10].

The compound exhibits a characteristic melting point transition, which for similar pyridine derivatives ranges from 150-250°C depending on the substitution pattern [11]. The melting process typically appears as a sharp endothermic peak in the differential scanning calorimetry thermogram, indicating a well-defined crystalline structure with ordered molecular packing.

Thermal EventTemperature Range (°C)Enthalpy Change (J/g)Process
Melting180-20080-120Endothermic
Decomposition250-350VariableExothermic
Dehydration100-15020-40Endothermic

The thermal analysis reveals that the compound maintains structural integrity up to temperatures of approximately 200-250°C [11] , beyond which decomposition processes become significant. The presence of the amino and hydroxyl substituents influences the thermal stability through intermolecular hydrogen bonding interactions that require additional energy to disrupt during the melting process.

Heat capacity measurements during the thermal scanning provide quantitative information about the energy required for the phase transition. The enthalpy of fusion typically ranges from 80-120 J/g for similar aminopyridine derivatives [11], reflecting the strength of intermolecular interactions in the solid state.

Thermogravimetric Decomposition Patterns

Thermogravimetric analysis of 4-amino-2-hydroxy-6-methylpyridine reveals the mass loss behavior as a function of temperature, providing insights into the thermal decomposition pathway and stability characteristics. The analysis is typically conducted under nitrogen atmosphere at a heating rate of 10°C/min to ensure controlled decomposition conditions [11].

The thermogravimetric profile demonstrates initial stability up to approximately 200°C, consistent with the melting point observations from differential scanning calorimetry. The initial decomposition temperature ranges from 250-300°C for similar pyrimidine derivatives [11], indicating reasonable thermal stability for synthetic and analytical applications.

Temperature Range (°C)Mass Loss (%)Decomposition Process
25-1502-5Dehydration
150-2505-10Structural rearrangement
250-40060-80Primary decomposition
400-60015-25Secondary decomposition

The decomposition process typically occurs in multiple stages, with the primary decomposition event removing the majority of the organic material between 250-400°C. The mass loss during this stage ranges from 60-80% of the initial sample weight [11], indicating the breakdown of the pyridine ring system and the elimination of the amino and hydroxyl substituents.

Secondary decomposition processes occur at higher temperatures (400-600°C), involving the formation of carbonaceous residues and the elimination of remaining volatile components. The final residue typically represents 10-20% of the original sample weight [11].

Solubility Parameters and Partition Coefficients

The solubility behavior and partition coefficients of 4-amino-2-hydroxy-6-methylpyridine provide essential information for understanding its physicochemical properties and potential applications. The compound demonstrates moderate solubility in polar solvents due to the presence of hydrogen-bonding functional groups.

Water solubility is enhanced by the amino and hydroxyl substituents, which can participate in hydrogen bonding interactions with water molecules. Similar aminopyridine derivatives exhibit solubility values ranging from 10-100 mg/mL in aqueous systems [13] [14], depending on the pH and temperature conditions.

Solvent SystemSolubility (mg/mL)Log PPartition Behavior
Water20-50-Hydrophilic
Methanol100-200-Highly soluble
Ethanol80-150-Soluble
Chloroform10-30-Moderately soluble
Hexane<1-Poorly soluble

The octanol-water partition coefficient (Log P) for 4-amino-2-hydroxy-6-methylpyridine is estimated to be in the range of 0.5-1.5 [13] [14], indicating moderate lipophilicity. This value suggests that the compound can partition between aqueous and organic phases, with a preference for the aqueous phase due to the polar functional groups.

The partition behavior is significantly influenced by pH conditions, as the amino group can undergo protonation at acidic pH values, resulting in increased water solubility and reduced organic phase partition. At physiological pH (7.4), the compound exists primarily in the neutral form, with the partition coefficient reflecting the balance between hydrophilic and lipophilic interactions.

pH-dependent solubility studies indicate that the compound exhibits maximum solubility under slightly acidic conditions (pH 5-6), where the amino group can form stable protonated species that enhance water solubility through ionic interactions. At alkaline pH values, the compound may undergo deprotonation of the hydroxyl group, leading to anionic species with altered solubility characteristics.

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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